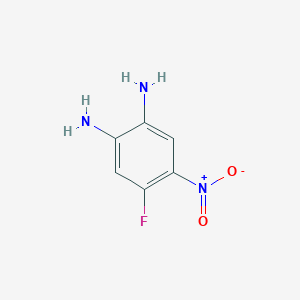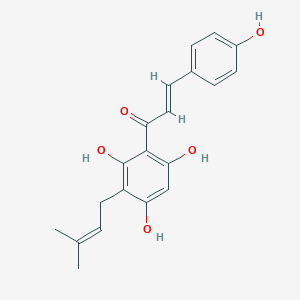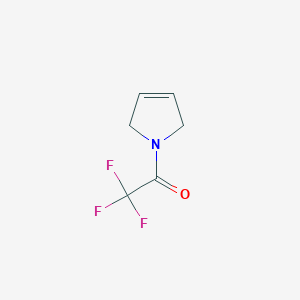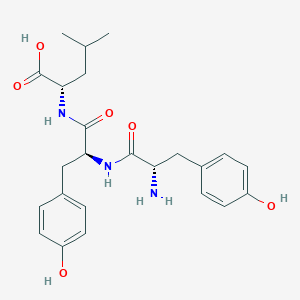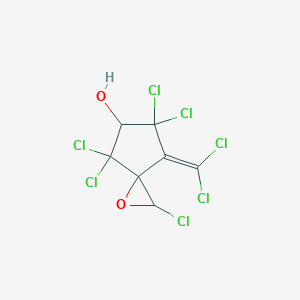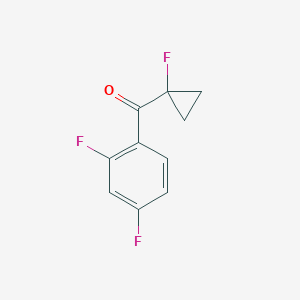
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone, also known as DFCP-M, is a novel compound that has gained attention in the scientific community for its potential applications in drug discovery.
作用機序
The mechanism of action of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell division and proliferation. This inhibition leads to the death of cancer cells and the suppression of bacterial and viral growth.
生化学的および生理学的効果
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to inhibit the growth of bacterial and viral cells by disrupting their metabolic pathways. However, further research is needed to fully understand the biochemical and physiological effects of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone.
実験室実験の利点と制限
One advantage of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is its high potency against cancer cells, bacteria, and viruses. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been shown to have low toxicity in animal studies, making it a promising candidate for further development. However, one limitation of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone is its limited solubility in water, which may make it difficult to administer in certain applications.
将来の方向性
There are several future directions for the study of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone. One area of research is the development of new formulations of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone and its potential applications in drug discovery. Finally, clinical trials are needed to evaluate the safety and efficacy of (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone in humans.
合成法
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone can be synthesized using a multi-step process that involves the reaction of 2,4-difluorophenylboronic acid with 1-fluorocyclopropylketone in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to yield (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone in high yield and purity.
科学的研究の応用
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has been the subject of several scientific studies due to its potential as a drug candidate. It has been shown to have activity against a range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, (2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone has demonstrated activity against bacteria and viruses, making it a promising candidate for the development of new antimicrobial agents.
特性
CAS番号 |
117292-27-0 |
|---|---|
製品名 |
(2,4-Difluorophenyl)(1-fluorocyclopropyl)methanone |
分子式 |
C10H7F3O |
分子量 |
200.16 g/mol |
IUPAC名 |
(2,4-difluorophenyl)-(1-fluorocyclopropyl)methanone |
InChI |
InChI=1S/C10H7F3O/c11-6-1-2-7(8(12)5-6)9(14)10(13)3-4-10/h1-2,5H,3-4H2 |
InChIキー |
PKVHXQXYPSXFJJ-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)C2=C(C=C(C=C2)F)F)F |
正規SMILES |
C1CC1(C(=O)C2=C(C=C(C=C2)F)F)F |
同義語 |
Methanone, (2,4-difluorophenyl)(1-fluorocyclopropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



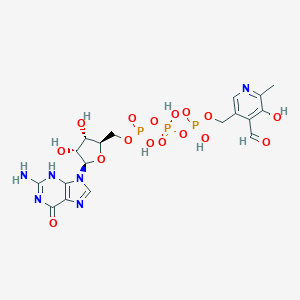
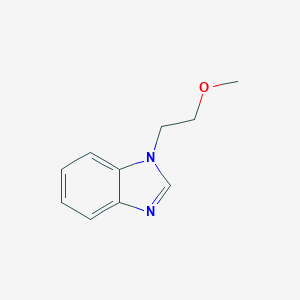
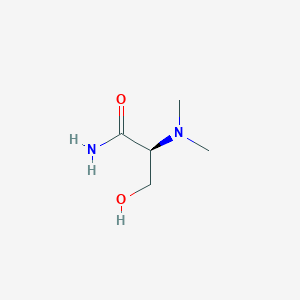
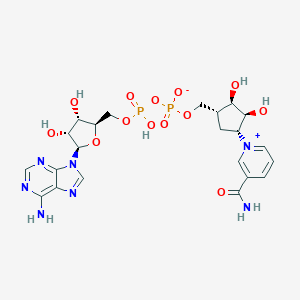
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
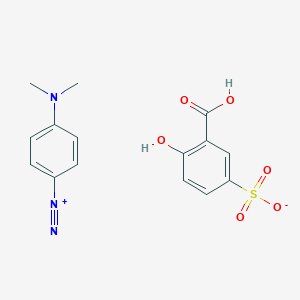

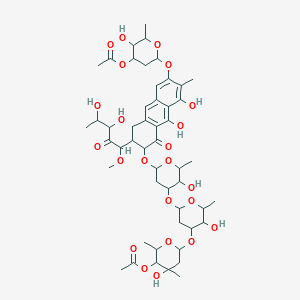
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
